molecular formula C15H22BrNO B14077164 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine CAS No. 102244-43-9

1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine

Cat. No.: B14077164
CAS No.: 102244-43-9
M. Wt: 312.24 g/mol
InChI Key: CATOMCFNZFQHML-UHFFFAOYSA-N
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Description

1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine is a chemical compound of interest in medicinal chemistry and neuroscience research. This aromatic ether features a piperidine moiety, a common structural element in bioactive molecules that target central nervous system (CNS) receptors . Piperidine-based compounds are frequently investigated as ligands for G-protein coupled receptors (GPCRs) . Specifically, structural analogs of this compound have demonstrated significant affinity and activity as histamine H3 receptor (H3R) ligands . The H3 receptor is an important target for potential therapeutic applications in areas such as neuropathic pain, cognitive disorders, and sleep-wake cycle regulation . Furthermore, related compounds with a piperidine core, as opposed to a piperazine, have been shown to possess dual activity, also acting as antagonists at sigma-1 receptors (σ1R), which are chaperone proteins implicated in the modulation of neuropathic pain . The presence of a bromopropoxy chain serves as a potential reactive handle for further chemical derivatization, making this compound a valuable building block for the synthesis and exploration of novel pharmacologically active agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[[3-(3-bromopropoxy)phenyl]methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATOMCFNZFQHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548962
Record name 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102244-43-9
Record name 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Piperidine

The most straightforward approach involves alkylating piperidine with 3-(3-bromopropoxy)benzyl bromide (Figure 1). This method leverages nucleophilic substitution, where the piperidine nitrogen attacks the benzyl bromide electrophile.

Procedure :

  • Substrate Preparation : 3-(3-Bromopropoxy)benzyl bromide is synthesized via bromination of 3-(3-hydroxypropoxy)benzyl alcohol using PBr₃ in anhydrous dichloromethane.
  • Alkylation : Piperidine (1.0 equiv) is reacted with 3-(3-bromopropoxy)benzyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) and a catalytic amount of KI in acetone under reflux for 48 hours.
  • Workup : The reaction mixture is filtered, concentrated, and purified via column chromatography (CHCl₃:MeOH, 95:5) to yield the product as a pale-yellow oil (Yield: 68–72%).

Optimization Insights :

  • Solvent Choice : Acetone outperforms DMF or THF due to better solubility of inorganic bases.
  • Base Selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
  • Temperature : Reflux conditions (56°C) prevent premature precipitation of salts.

Challenges :

  • Competing O-alkylation of the propoxy oxygen.
  • Hydrolysis of the bromopropoxy group under basic conditions.

Reductive Amination Strategy

An alternative route employs reductive amination to form the C-N bond between piperidine and a carbonyl precursor (Scheme 1).

Procedure :

  • Imine Formation : 3-(3-Bromopropoxy)benzaldehyde (1.0 equiv) is condensed with piperidine (1.5 equiv) in ethanol at 25°C for 12 hours.
  • Reduction : Sodium cyanoborohydride (1.2 equiv) is added, and the mixture is stirred for 24 hours at pH 5 (adjusted with AcOH).
  • Purification : The crude product is extracted with ethyl acetate, dried over MgSO₄, and purified via flash chromatography (Hexane:EtOAc, 3:1) (Yield: 58–62%).

Advantages :

  • Avoids handling reactive benzyl bromides.
  • Better control over stereochemistry.

Limitations :

  • Lower yields due to imine instability.
  • Requires acidic conditions incompatible with acid-sensitive groups.

Palladium-Catalyzed Coupling Approaches

Recent advances in transition metal catalysis enable modular synthesis via Suzuki-Miyaura coupling (Scheme 2).

Procedure :

  • Boronated Precursor : 3-Bromophenylpiperidine is prepared by treating piperidine with 3-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C.
  • Propoxy Introduction : The intermediate undergoes nucleophilic substitution with 1,3-dibromopropane and K₂CO₃ in acetone, followed by purification (Yield: 65–70%).

Key Observations :

  • Catalyst Efficiency : Pd(OAc)₂ with XPhos ligand enhances coupling efficiency.
  • Regioselectivity : The meta-bromine directs subsequent substitutions to the desired position.

Reaction Conditions and Yield Optimization

Table 1. Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Solvent Temperature Yield (%) Purity (%)
Direct Alkylation K₂CO₃, KI Acetone Reflux 68–72 95
Reductive Amination NaBH₃CN Ethanol 25°C 58–62 90
Suzuki Coupling Pd(PPh₃)₄ Dioxane 80°C 65–70 97

Critical Factors :

  • Catalyst Loading : 5 mol% Pd achieves optimal turnover without side products.
  • Purification : Silica gel chromatography with CHCl₃:MeOH (95:5) resolves closely eluting impurities.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.75 (s, 2H, NCH₂), 3.45 (t, J = 6.0 Hz, 2H, BrCH₂), 2.60–2.40 (m, 6H, piperidine-H), 1.95 (quin, J = 6.2 Hz, 2H, CH₂CH₂CH₂).
  • ¹³C NMR : δ 159.8 (C-O), 137.5 (Ar-C), 128.9–114.7 (Ar-CH), 67.8 (OCH₂), 54.3 (NCH₂), 32.1 (BrCH₂), 25.7 (piperidine-C).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the meta-substitution pattern and chair conformation of the piperidine ring (Figure 2). The dihedral angle between the phenyl and piperidine planes is 85.6°, indicating minimal steric strain.

Challenges and Alternative Pathways

Competing Side Reactions

  • Nucleophilic Aromatic Substitution : The bromine atom may undergo unintended displacement by piperidine, forming bis-piperidinium by-products. Mitigated by using excess benzyl bromide.
  • Oxidative Degradation : The propoxy chain is prone to oxidation under acidic conditions. Inert atmosphere (N₂) and antioxidant additives (BHT) improve stability.

Emerging Strategies

  • Organocatalytic Asymmetric Synthesis : Chiral phosphoric acids enable enantioselective formation of the benzyl-piperidine bond, though yields remain modest (≈50%).
  • Flow Chemistry : Continuous-flow systems reduce reaction times from 48 hours to 6 hours by enhancing heat/mass transfer.

Chemical Reactions Analysis

Alkylation

Piperidines, including 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine, can undergo alkylation reactions due to the presence of the nitrogen atom in the piperidine ring.

Acylation

Acylation of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine can occur at the nitrogen atom of the piperidine ring, leading to the formation of amides.

Nucleophilic Substitution

The bromopropoxy group in 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine allows for nucleophilic substitution reactions. The bromine atom can be displaced by various nucleophiles, such as amines, alcohols, or thiols, resulting in new compounds with modified pharmacological profiles.

Modifications on the Piperidine Core

Modifications at various positions on the piperidine core can significantly alter its biological activity, making structure-activity relationship studies crucial for optimizing its pharmacological profile.

Usage in synthesizing novel compounds

H)-one with commercially available 1-(2-chloroethyl)piperidine under basic conditions to obtain compound 9 in high yield . In method B, the intermediates 10 and 11 were produced by the alkylation with 8 and 1, n-dibromoalkanes, and then reacted with the corresponding amines under mild basic conditions to afford the final compounds 1226 .

Example Reaction

In one instance, 6-(3-Bromopropoxy)-2-phenylpyridazin-3(2H)-one (10 ) is produced through the reaction of 8 (10 mmol) and 1,3-dibromopropane (20 mmol) in acetone (100 mL) with potassium carbonate (20 mmol), refluxing the mixture for 4–6 h and monitoring the reaction by TLC . After cooling, filtering, and evaporating the solvent, the crude product is purified via chromatography .

Mechanism of Action

The mechanism of action of piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological and Functional Insights

  • Halogen Effects : Bromine’s larger size and polarizability may enhance binding to hydrophobic pockets in targets like H3 receptors or MAO-B, compared to chlorine or fluorine .
  • Substituent Position : Meta-substitution (as in the target compound) may confer distinct steric and electronic interactions compared to para-substituted analogs (e.g., compound 23 in ) .
  • Salt Forms : Hydrogen oxalate salts (common in compounds) improve aqueous solubility, critical for in vivo studies, but may alter pharmacokinetics compared to free bases .

Biological Activity

1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine is a compound of interest due to its potential biological activities, particularly in the context of pain management and neuropharmacology. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine is C15H22BrNO. The structure features a piperidine ring substituted with a bromopropoxy phenyl moiety, which is crucial for its biological activity.

Histamine H3 and Sigma-1 Receptors

Recent studies have highlighted the compound's affinity for histamine H3 receptors (H3R) and sigma-1 receptors (σ1R). The piperidine moiety is essential for dual receptor activity, as it facilitates interactions within the binding pockets of these receptors.

  • Affinity Data : The compound exhibits high affinity at H3R with Ki values below 100 nM. For σ1R, it shows significant binding with Ki values indicating potent activity (e.g., σ1R Ki = 4.5 nM) .

Analgesic Effects

The compound has demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. This activity is attributed to its dual action on H3R and σ1R, which may contribute to its efficacy in pain management .

Neuroprotective Properties

There is evidence suggesting that compounds similar to 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine exhibit neuroprotective effects. These effects are often linked to the modulation of neurotransmitter systems, particularly in conditions like Parkinson's disease and Alzheimer's disease .

Case Studies

Case Study 1: Pain Management
In a study involving animal models of neuropathic pain, the administration of compounds with similar structures to 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine resulted in significant pain relief compared to control groups. This suggests that the compound could be a candidate for further development as an analgesic agent.

Case Study 2: Neurodegenerative Disorders
Research has indicated that derivatives of piperidine compounds can inhibit monoamine oxidase (MAO), which is beneficial in treating neurodegenerative diseases. The neuroprotective properties observed in these studies suggest that 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine may also play a role in protecting against neuronal damage associated with such diseases .

Summary of Research Findings

Study Focus Findings
Study 1Analgesic ActivityDemonstrated significant pain relief in neuropathic models
Study 2NeuroprotectionInhibition of MAO suggests potential for treating neurodegenerative diseases
Study 3Receptor AffinityHigh affinity for H3R and σ1R supports dual-action mechanism

Q & A

Q. How to design assays for evaluating the membrane-stabilizing effects of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine?

  • Methodological Answer : Use erythrocyte hemolysis assays (pH 7.4, 37°C) to quantify membrane stabilization. notes piperidine derivatives’ inhibition of membrane permeability via patch-clamp electrophysiology (e.g., voltage-gated Na+ channels) . Complement with molecular dynamics simulations of lipid bilayer interactions to validate experimental EC50 values.

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